molecular formula C23H16N4OS B2633849 (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 477305-34-3

(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2633849
CAS No.: 477305-34-3
M. Wt: 396.47
InChI Key: UQBHWXOLPXJZTM-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a thiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(naphthalen-2-yl)thiazol-2-ylamine with 4-cyanobenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amide formation, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

  • (E)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzamide
  • (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide

Comparison: Compared to similar compounds, (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide is unique due to the presence of the naphthalene ring at the 2-position of the thiazole ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4OS/c24-12-19(13-26-20-9-7-16(8-10-20)22(25)28)23-27-21(14-29-23)18-6-5-15-3-1-2-4-17(15)11-18/h1-11,13-14,26H,(H2,25,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBHWXOLPXJZTM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.